(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
The compound is a Schiff base, which are the compounds containing imine group such as –HC=N– by the reaction of amine with a carbonyl compound or ketone . These compounds are used in the development of numerous potential applications and coordination chemistry in various pharmacological and biological fields .
Synthesis Analysis
Schiff bases like this compound are often synthesized through the condensation of an appropriate aldehyde or ketone with an amine. In a related compound, the Schiff base was synthesized with condensation of 3,5-diiodosalicylaldehyde and sulfadiazine .Molecular Structure Analysis
The molecular structure of Schiff bases is often planar, with the parts of the molecule fundamentally planar . The dihedral angle between different parts of the molecule can vary .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including condensation with amines to form imines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Some related compounds have been characterized with FTIR, X-ray crystallography, and electronic spectra .Scientific Research Applications
Synthesis Methodologies
Research has focused on developing novel synthesis methodologies for compounds with complex structures, similar to the one you're interested in. For example, the expedient phosphine-catalyzed [4 + 2] annulation process has been used for the synthesis of highly functionalized tetrahydropyridines. This method employs ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst, showcasing complete regioselectivity and excellent yields (Zhu et al., 2003).
Characterization and Structural Analysis
Thorough characterization and structural analysis are crucial for understanding the properties of synthesized compounds. For instance, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, followed by coupling with aromatic aldehydes to afford Schiff base compounds, demonstrate the significance of FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallography in elucidating compound structures (Çolak et al., 2021).
Pharmaceutical Applications
Compounds with similar structures have been investigated for their pharmaceutical applications, including potential anticancer, antimicrobial, and antioxidant activities. The synthesis and pharmacological evaluation of derivatives for their antioxidant and anti-inflammatory activities highlight the relevance of such compounds in medicinal chemistry. For example, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have shown promising antioxidant activity, emphasizing the potential of structurally complex compounds in drug discovery (Asha et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20I2N2O3S/c1-2-36-29(35)27-25(32-16-19-13-20(30)14-22(31)26(19)34)24-21(17-9-5-3-6-10-17)15-23(33-28(24)37-27)18-11-7-4-8-12-18/h3-16,34H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGEVSETMJAFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)I)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20I2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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